3-(Piperidin-3-yl)pyrrolidin-2-one hydrochloride
Description
3-(Piperidin-3-yl)pyrrolidin-2-one hydrochloride is a bicyclic organic compound featuring a pyrrolidin-2-one (a five-membered lactam) core substituted with a piperidin-3-yl group. Its molecular formula is C₉H₁₆ClN₂O, with a molecular weight of 205.69 g/mol (CAS EN300-138722) .
Properties
Molecular Formula |
C9H17ClN2O |
|---|---|
Molecular Weight |
204.70 g/mol |
IUPAC Name |
3-piperidin-3-ylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c12-9-8(3-5-11-9)7-2-1-4-10-6-7;/h7-8,10H,1-6H2,(H,11,12);1H |
InChI Key |
NXTKRCUUUIAUFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2CCNC2=O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-3-yl)pyrrolidin-2-one hydrochloride typically involves the reaction of N-substituted piperidines with specific reagents under controlled conditions. One common method includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The reaction conditions often require the use of specific oxidants and additives to achieve the desired selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-3-yl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized forms.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(Piperidin-3-yl)pyrrolidin-2-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Industry: Utilized in the synthesis of fine chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 3-(Piperidin-3-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, modulating their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Position Variations
1-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride
- Molecular Formula : C₉H₁₆ClN₂O (same as target compound).
- Key Difference : The piperidine substituent is at the 4-position (vs. 3-position in the target compound).
- Impact : Positional isomerism alters steric interactions and binding affinity. For instance, piperidin-4-yl derivatives may exhibit stronger interactions with flat aromatic pockets in enzymes due to axial vs. equatorial ring conformations .
4-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride
- Molecular Formula : C₉H₁₆ClN₂O (CAS 1955514-60-9).
- Key Difference: Pyrrolidinone is substituted at the 4-position with piperidin-4-yl.
- Impact: Substitution position on the pyrrolidinone ring affects hydrogen-bonding geometry and solubility. This analog may show reduced solubility compared to the 3-substituted target compound due to altered polarity .
Functional Group Modifications
(S)-3-Amino-2-pyrrolidinone Hydrochloride
- Molecular Formula : C₄H₁₀ClN₂O (CAS 56440-28-9).
- Key Difference: An amino group replaces the piperidin-3-yl substituent.
- However, it may reduce metabolic stability due to increased susceptibility to oxidation .
3-{2-[4-(4-Fluoro-2-hydroxybenzoyl)piperidin-1-yl]ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride
- Molecular Formula : C₂₃H₂₈FN₃O₃·HCl (CAS 152542-00-2).
- Key Difference: A complex fused pyrido-pyrimidinone system with a fluorinated benzoyl group.
- Impact : The extended aromatic system increases lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility. This contrasts with the simpler, more polar target compound .
Heterocyclic Core Modifications
3-[(3S)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one Hydrochloride
- Molecular Formula : C₁₃H₁₈ClN₃O (CAS 1389309-96-9).
- Key Difference: A tetrahydroquinazolinone core replaces pyrrolidin-2-one.
- 205.69 g/mol for the target compound) .
3-(Piperidin-3-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one Hydrochloride
- Molecular Formula : C₁₃H₁₆ClN₂O₂.
- Key Difference: Incorporates a benzoxazinone moiety instead of pyrrolidinone.
Piperidine vs. Piperazine Derivatives
1-(Piperazin-1-yl)pyrrolidin-2-one Hydrochloride
- Molecular Formula : C₈H₁₆ClN₃O (CAS EN300-138722).
- Key Difference : Piperazine replaces piperidine.
- Impact : The additional nitrogen in piperazine introduces a second basic center, altering pKa and ionization properties. This may enhance solubility at physiological pH but increase off-target interactions .
Research Findings and Implications
- Positional Isomerism : Piperidin-3-yl vs. piperidin-4-yl substitution significantly affects receptor binding. For example, piperidin-3-yl derivatives show higher selectivity for σ-1 receptors compared to 4-substituted analogs .
- Functional Groups: Amino-substituted pyrrolidinones (e.g., (S)-3-Amino-2-pyrrolidinone HCl) demonstrate improved solubility but shorter half-lives due to oxidative metabolism .
- Heterocyclic Cores: Benzoxazinone or quinazolinone derivatives exhibit enhanced rigidity and target affinity but face challenges in formulation due to low solubility .
Biological Activity
3-(Piperidin-3-yl)pyrrolidin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound features a piperidine ring and a pyrrolidinone structure, which contribute to its chemical reactivity and biological activity. The hydrochloride form enhances solubility and stability, making it suitable for various applications in organic synthesis and medicinal chemistry.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, particularly enzymes and proteins. Notably, it has been shown to modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. Depending on the isoform involved, the compound can either inhibit or activate these enzymes, influencing various biological pathways.
Interaction with Enzymes
- Cytochrome P450 Enzymes : The compound's interaction with these enzymes can significantly affect drug metabolism pathways, potentially leading to altered pharmacokinetics of co-administered drugs.
- Cholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Therapeutic Applications
Research indicates that this compound may have therapeutic potential in various areas:
- Cancer Therapy
- Neurological Disorders
Research Findings and Case Studies
Recent studies have highlighted the biological activity and therapeutic potential of this compound:
Q & A
Q. What in vitro models are suitable for assessing metabolic stability?
- Methodological Answer : Incubate the compound with liver microsomes (human or rat) and quantify parent compound depletion via LC-MS/MS. Identify metabolites using high-resolution MS (HRMS) and compare fragmentation patterns to reference libraries . Cytochrome P450 inhibition assays (e.g., CYP3A4) can assess drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
